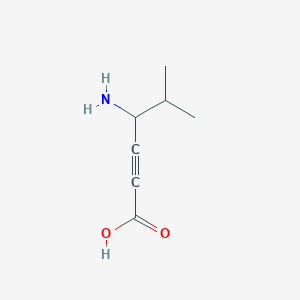
4-Amino-5-methylhex-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-methylhex-2-ynoic acid is an organic compound with the molecular formula C₇H₁₁NO₂ It is a derivative of hexynoic acid, characterized by the presence of an amino group at the fourth position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylhex-2-ynoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process generally includes steps such as purification through crystallization or chromatography to achieve the required specifications for research or pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-methylhex-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Amino-5-methylhex-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to mimic natural substrates.
Medicine: Research into its potential therapeutic effects, including its role as an enzyme inhibitor, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 4-Amino-5-methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylhex-4-enoic acid: This compound shares a similar backbone but differs in the position and type of functional groups.
Aminocaproic acid: Another related compound, known for its antifibrinolytic properties.
Uniqueness
4-Amino-5-methylhex-2-ynoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
4-amino-5-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8)3-4-7(9)10/h5-6H,8H2,1-2H3,(H,9,10) |
Clé InChI |
IOCLGOVVJYZQFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


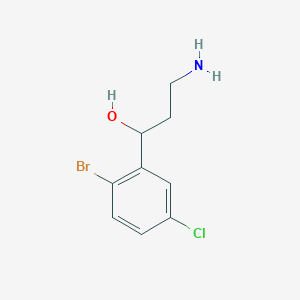
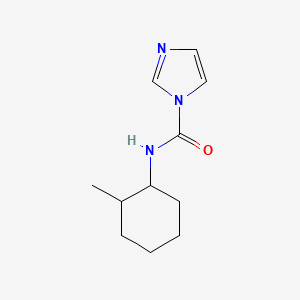
![4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13176239.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13176251.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13176263.png)
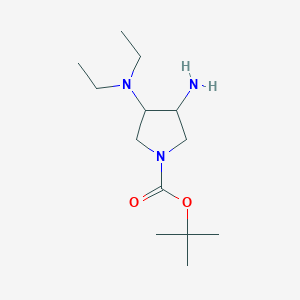
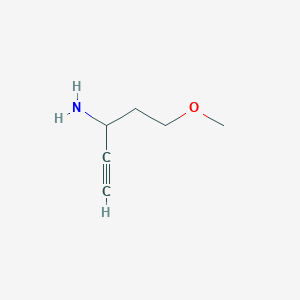

![{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene](/img/structure/B13176281.png)
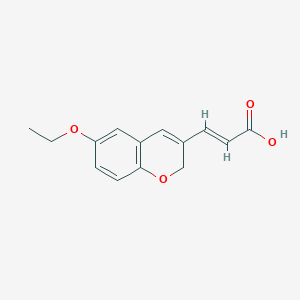
![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
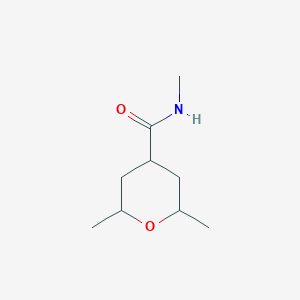
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
